N,N-Diethyl-3-methoxybenzamide
Overview
Description
N,N-Diethyl-3-methoxybenzamide is a chemical compound with the CAS Number: 62924-93-0 . It is most commonly used as an ingredient in insect repellants . The structure of N,N-Diethyl-3-methoxybenzamide is similar to DEF, except with the presence of a 3-methylbenzyl group .
Synthesis Analysis
The synthesis of N,N-Diethyl-3-methoxybenzamide involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis
The molecular weight of N,N-Diethyl-3-methoxybenzamide is 207.27 . The InChI Code is 1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 .Chemical Reactions Analysis
Amides can be synthesized by coupling aldehydes or alcohols with amines or formamides . In a less-studied approach, carboxylic acids can be coupled with formamides . For the latter, several copper catalysts have been reported in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous .Physical And Chemical Properties Analysis
N,N-Diethyl-3-methoxybenzamide is generally synthesized in toxic formamide solvents . Greener solvents would lower production barriers and facilitate applications such as drug delivery .Scientific Research Applications
Chemical Synthesis and Modification
Selective Mono-fluorination of Diols
N,N-Diethyl-4-methoxybenzamide diethyl acetal was used for the selective mono-fluorination of diols, demonstrating its utility in organic synthesis (Suwada, Fukuhara, & Hara, 2007).
Antibacterial Agent Synthesis
Studies have explored the synthesis and characterization of inhibitors of the bacterial cell division protein FtsZ, using derivatives of N,N-Diethyl-3-methoxybenzamide, showing its potential in developing new antibacterial agents (Haydon et al., 2010).
Catalyzed Chemical Reactions
The compound has been used in various catalyzed chemical reactions, such as Rhodium(III)-catalyzed annulations (Xu, Zheng, Yang, & Li, 2018) and Rh(III)-catalyzed direct C-H cyanation (Zhang, Zhou, Shi, Wang, Xu, & Yi, 2015).
Medical Applications
Sigma Receptor Scintigraphy in Breast Cancer
N,N-Diethyl-3-methoxybenzamide derivatives have been used in sigma receptor scintigraphy, a diagnostic method for visualizing primary breast tumors, demonstrating the compound's relevance in medical imaging and cancer diagnosis (Caveliers et al., 2002).
Antiemetic Drug Research
The compound has been studied for its antiemetic and parasympathomimetic activity, expanding its potential use in pharmaceutical applications (Sawale, Kalyankar, George, & Deosarkar, 2016).
Melanoma Imaging and Therapy
Radioiodinated N,N-Diethyl-3-methoxybenzamide derivatives have shown high melanoma uptake, indicating potential use in melanoma imaging and therapy (Edreira & Pozzi, 2006).
Other Applications
Molecular Structure Studies
The compound's derivatives have been used in studies to understand molecular structures, like in the case of N-3-hydroxyphenyl-4-methoxybenzamide (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Insect Repellent Research
Studies have explored its use as an insect repellent, comparing its behavioral and toxicological effects on insects (Alzogaray, 2015).
Safety And Hazards
N,N-Diethyl-3-methoxybenzamide is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Short-term (acute) aquatic hazard (Category 3), H402; Long-term (chronic) aquatic hazard (Category 3), H412 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .
Future Directions
The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .
properties
IUPAC Name |
N,N-diethyl-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTOWTFIPGDNDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349969 | |
Record name | N,N-diethyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-methoxybenzamide | |
CAS RN |
62924-93-0 | |
Record name | N,N-diethyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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